molecular formula C18H24O2 B1631963 Delta3,2-Hydroxylbakuchiol CAS No. 178765-49-6

Delta3,2-Hydroxylbakuchiol

Cat. No.: B1631963
CAS No.: 178765-49-6
M. Wt: 272.4 g/mol
InChI Key: KGYDEXUROYEYFL-CEAFDCLWSA-N
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Description

Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is an analog of Bakuchiol isolated from Psoralea corylifolia (L.) . It is a potent monoamine transporter inhibitor, more selective for the dopamine transporter (DAT) and norepinephrine transporter (NET) than for the serotonin transporter (SERT) . It has potential for research in disorders such as Parkinson’s disease and depression .


Synthesis Analysis

The synthesis of this compound is a topic of ongoing research. A novel method for synthesizing this compound has been proposed, which particularly relates to an asymmetric synthesis method for this compound and analog compounds .


Molecular Structure Analysis

This compound has a linear formula of C18H24O2 . Its IUPAC name is 4-((S,1E,5E)-7-hydroxy-3,7-dimethyl-3-vinylocta-1,5-dien-1-yl)phenol . The InChI code is 1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 272.39 . It is an oil-like substance . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Gene Expression Analysis

Delta3,2-Hydroxylbakuchiol is not directly mentioned, but a related method, the 2(-Delta Delta C(T)) method, is widely used in gene expression analysis through real-time quantitative PCR experiments. This method is essential for analyzing the relative changes in gene expression and is preferred for its convenience in quantifying the PCR signal from treatment groups compared to controls (Livak & Schmittgen, 2001).

Monoamine Transporter Regulation

This compound, derived from Fructus Psoraleae, significantly inhibits monoamine transporter uptake, especially for the dopamine and norepinephrine transporters. This compound has shown potential as a pharmacotherapy for conditions like Parkinson's disease, depression, and cocaine addiction due to its ability to regulate dopaminergic and noradrenergic neurotransmission (Zhao et al., 2008).

Enzymatic Activities

Peroxisomal delta 3, delta 2-enoyl-CoA isomerase activity is associated with this compound. This enzyme is involved in the metabolism of fatty acids and is critical in the beta-oxidation process. The bifunctional protein associated with this enzyme is found to possess multiple activities including delta 3, delta 2-enoyl-CoA isomerization, 2-enoyl-CoA hydratation, and L-3-hydroxyacyl-CoA dehydrogenation. This trifunctional enzyme presence in rat liver indicates a significant role in metabolic pathways (Palosaari & Hiltunen, 1990).

Plant Methoxyl Group Analysis

While not directly related to this compound, studies in plant matter methoxyl groups using delta(2)H value analysis have shown potential in various fields like sample origin verification and climate research. This indirect association highlights the broad range of research areas where delta ratios and related compounds are significant (Greule et al., 2008).

Biochemical Analysis

Biochemical Properties

Delta3,2-Hydroxylbakuchiol plays a significant role in biochemical reactions as a potent monoamine transporter inhibitor. It is more selective for the dopamine transporter (DAT) with an IC50 of 0.58 μM and the norepinephrine transporter (NET) with an IC50 of 0.69 μM, compared to the serotonin transporter (SERT) with an IC50 of 312.02 μM . This selectivity suggests that this compound interacts primarily with dopamine and norepinephrine transporters, inhibiting their function and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This interaction is crucial for its potential therapeutic effects in neurological disorders.

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. By inhibiting the dopamine and norepinephrine transporters, it increases the availability of these neurotransmitters, which can enhance neuronal signaling and improve mood and motor functions. This compound has shown potential in modulating cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of neurological health .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the dopamine and norepinephrine transporters, inhibiting their reuptake function. This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine, which can enhance neurotransmission and improve symptoms of neurological disorders. Additionally, this compound may influence gene expression related to neurotransmitter synthesis and degradation, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on monoamine transporters, although the extent of its impact on cellular function may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dopamine and norepinephrine transporters, improving neurological function without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential neurotoxicity and adverse impacts on other physiological systems . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to monoamine neurotransmitters. It interacts with enzymes responsible for the synthesis and degradation of dopamine and norepinephrine, potentially altering metabolic flux and metabolite levels. This interaction can influence the overall balance of neurotransmitters in the brain, contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through interactions with monoamine transporters. It binds to dopamine and norepinephrine transporters, facilitating its accumulation in neuronal tissues. This selective distribution is essential for its targeted effects on neurotransmitter levels and neuronal function .

Subcellular Localization

This compound is localized primarily in the synaptic cleft, where it interacts with monoamine transporters. This subcellular localization is crucial for its inhibitory effects on dopamine and norepinephrine reuptake. Additionally, post-translational modifications and targeting signals may direct this compound to specific neuronal compartments, enhancing its therapeutic potential .

Properties

IUPAC Name

4-[(1E,3S,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYDEXUROYEYFL-CEAFDCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C/C=C/C(C)(C)O)(C=C)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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